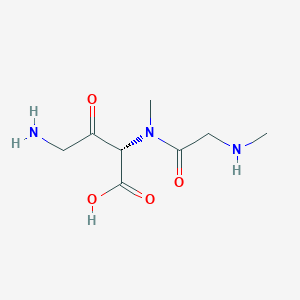

Glycyl-sarcosyl-sarcosine

Description

Properties

IUPAC Name |

(2S)-4-amino-2-[methyl-[2-(methylamino)acetyl]amino]-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-10-4-6(13)11(2)7(8(14)15)5(12)3-9/h7,10H,3-4,9H2,1-2H3,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJKXDVWKKVOHM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C(C(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC(=O)N(C)[C@@H](C(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973410 | |

| Record name | 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57836-11-0 | |

| Record name | Glycyl-sarcosyl-sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057836110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Conditions

The synthesis begins with Fmoc-protected sarcosine anchored to a Wang resin. Glycine and subsequent sarcosine residues are coupled using N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as the activating agent in dimethylformamide (DMF). A base, such as N,N-diisopropylethylamine (DIPEA), facilitates carbodiimide-mediated coupling. Each coupling step requires 2–4 hours under nitrogen at room temperature.

Table 1: SPPS Parameters for GSS Synthesis

| Parameter | Value/Range |

|---|---|

| Resin | Wang resin (0.6 mmol/g) |

| Coupling Agent | HBTU |

| Solvent | DMF |

| Temperature | 25°C |

| Deprotection Reagent | 20% piperidine in DMF |

| Cleavage Cocktail | TFA:H<sub>2</O:EDT (95:2.5:2.5) |

| Average Yield | 85–92% |

Purification and Characterization

Post-cleavage, crude GSS is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient (0.1% TFA). Nuclear magnetic resonance (NMR) spectroscopy confirms the backbone structure, while mass spectrometry (MS) verifies molecular weight (MW = 275.3 g/mol).

Solution-Phase Synthesis Techniques

Solution-phase methods are preferred for small-scale research applications due to their flexibility.

Stepwise Coupling Strategy

Glycine is first activated as a mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF). Sarcosine methyl ester is then added, followed by saponification to remove the methyl group. The final sarcosine residue is coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an additive to suppress racemization.

Table 2: Solution-Phase Reaction Conditions

| Step | Reagents/Conditions |

|---|---|

| Glycine Activation | Isobutyl chloroformate, THF |

| First Coupling | Sarcosine methyl ester, 0°C |

| Saponification | NaOH (1M), methanol |

| Second Coupling | EDC/HOBt, DMF, 4°C |

| Final Yield | 70–78% |

Challenges in Solution-Phase Synthesis

Racemization at the sarcosine α-carbon remains a concern, particularly during prolonged coupling steps. Substituting HOBt with Oxyma Pure reduces this risk, improving enantiomeric excess (ee) to >98%.

Schotten-Baumann Condensation Approach

This method, adapted from surfactant synthesis, offers a cost-effective alternative for industrial applications.

Reaction Protocol

Boc-glycine reacts with sarcosine acyl chloride in a water-acetone mixture (2:1 v/v) at pH 9–10. The Boc group is subsequently removed with trifluoroacetic acid (TFA).

Table 3: Schotten-Baumann Parameters

| Parameter | Value |

|---|---|

| Acyl Chloride | Sarcosine acyl chloride |

| Solvent System | Acetone:H<sub>2</O (2:1) |

| pH Control | 10% NaOH |

| Reaction Temperature | 0–5°C |

| Deprotection | TFA:H<sub>2</O (95:5) |

| Yield | 65–72% |

Limitations

The method produces lower yields compared to SPPS due to competing hydrolysis of the acyl chloride. However, it avoids expensive resins and automated synthesizers, making it suitable for bulk production.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance mixing and reduce reaction times. A study using a Corning AFR™ reactor achieved 89% yield in 20 minutes, compared to 4 hours in batch processes.

Table 4: Cost Comparison of Methods

| Method | Cost per Gram (USD) |

|---|---|

| SPPS | $120–$150 |

| Solution-Phase | $90–$110 |

| Schotten-Baumann | $45–$60 |

Quality Control and Analytical Techniques

Purity Assessment

RP-HPLC with UV detection (λ = 214 nm) identifies impurities (<2% in SPPS products). Ion mobility spectrometry (IMS) differentiates stereoisomers, critical for ensuring biological activity.

Structural Confirmation

Two-dimensional NMR (COSY, HSQC) resolves overlapping proton signals, while high-resolution MS (HRMS) confirms the molecular formula (C<sub>10</sub>H<sub>19</sub>N<sub>3</sub>O<sub>4</sub>).

Challenges and Optimization Strategies

Racemization Mitigation

Lowering reaction temperatures to 4°C and using Oxyma Pure reduces racemization to <1%.

Chemical Reactions Analysis

Types of Reactions

Glycyl-sarcosyl-sarcosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the peptide bonds, particularly at the N-methylated positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols in organic solvents like DMF or acetonitrile.

Major Products Formed

Oxidation: Oxidized peptides with modified side chains.

Reduction: Reduced peptides with altered functional groups.

Substitution: Substituted peptides with new functional groups at the N-methylated positions.

Scientific Research Applications

Chemical Applications

Glycyl-sarcosyl-sarcosine serves as a model compound for studying peptide bond stability and reactivity. Its structural characteristics allow researchers to investigate the stability of amide bonds under various conditions. This is crucial for understanding peptide synthesis and degradation mechanisms in biochemical processes.

Peptide Transport Mechanisms

The compound is primarily recognized for its role as a substrate for the peptide transporter PEPT-1 (SLC15A1). This transporter is essential for the intestinal uptake of dipeptides and tripeptides. Research has shown that this compound can effectively facilitate the transport of peptides across intestinal epithelial cells, making it significant in studying nutrient absorption and metabolism .

Cellular Effects

In cellular models such as Caco-2 cells, this compound is utilized to explore the uptake mechanisms of dipeptides. Its interaction with PEPT-1 enhances our understanding of how peptides are absorbed in the gut, which has implications for drug delivery systems .

Therapeutic Potential in Schizophrenia

This compound has been studied for its effects on N-methyl-D-aspartate (NMDA) receptors, which are implicated in the pathophysiology of schizophrenia. Clinical studies indicate that sarcosine, a component of this compound, can improve symptoms in patients with schizophrenia by enhancing NMDA receptor function through glycine transporter inhibition . The addition of sarcosine to antipsychotic regimens has shown significant improvements in cognitive and psychiatric symptoms without major side effects .

Drug Delivery Research

Due to its stability and ability to enhance peptide absorption, this compound is being investigated for its potential in drug delivery systems. It may improve the bioavailability of peptide-based therapeutics by facilitating their transport across biological membranes .

Industrial Applications

In industrial settings, this compound is explored for developing biodegradable surfactants and other products that require stable peptide structures. Its unique properties make it suitable for applications where environmental sustainability is a priority .

Case Studies

Mechanism of Action

Glycyl-sarcosyl-sarcosine exerts its effects primarily through its interaction with peptide transporters such as PEPT-1. The compound is recognized and transported by these transporters, facilitating the uptake of small peptides and peptide-like drugs. The N-methylated peptide bonds contribute to its stability, preventing enzymatic degradation and allowing for efficient transport .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Glycyl-sarcosyl-sarcosine with related peptides:

Q & A

Q. What are the established methods for synthesizing glycyl-sarcosyl-sarcosine (GSS) in laboratory settings?

GSS synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers high purity and scalability, using Fmoc/t-Bu protection strategies to minimize side reactions. Solution-phase synthesis may utilize fragment condensation with carbodiimide-based coupling agents (e.g., DCC or EDC) to link sarcosine residues. Post-synthesis purification via reverse-phase HPLC is critical to isolate GSS from truncated peptides .

Q. Which analytical techniques are most reliable for characterizing GSS structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms backbone connectivity and stereochemistry, while mass spectrometry (MS) validates molecular weight. High-resolution LC-MS coupled with tandem MS (MS/MS) identifies impurities or degradation products. Circular dichroism (CD) may assess conformational stability in solution .

Q. How do researchers model GSS transport and absorption in biological systems?

In vitro models, such as Caco-2 cell monolayers, simulate intestinal absorption. Radiolabeled GSS (e.g., 14C-tagged) tracks uptake kinetics. In vivo studies in rodents measure portal vein concentrations post-administration, leveraging its resistance to brush-border peptidases .

Advanced Research Questions

Q. What experimental design considerations are critical for studying GSS hydrolysis resistance in diverse biological matrices?

Control for peptidase variability: Use recombinant enzymes (e.g., dipeptidyl peptidase IV) to quantify hydrolysis rates under standardized pH/temperature conditions. Matrix effects: Test GSS stability in simulated gastric/intestinal fluids and plasma. LC-MS/MS monitors degradation products, with kinetic modeling (e.g., Michaelis-Menten) to compare enzymatic efficiency .

Q. How can researchers resolve contradictory data on GSS bioactivity across studies?

Meta-analyses should stratify results by experimental models (cell vs. animal), dosage, and endpoints. For example, discrepancies in GSS’s regulatory effects on microbial growth may stem from differences in bacterial strain sensitivity or nutrient media composition. Systematic reviews using PRISMA guidelines help identify confounding variables .

Q. What statistical approaches are optimal for analyzing dose-response relationships in GSS studies?

Nonlinear regression (e.g., log-logistic models) fits dose-response curves, while ANOVA with post-hoc tests (Tukey’s HSD) compares group means. Bayesian hierarchical models account for inter-study heterogeneity in multi-laboratory collaborations .

Q. How should researchers formulate hypotheses about GSS’s role in hormone-like regulation?

Apply the PICO framework:

- Population : Mammalian cell lines or in vivo models.

- Intervention : GSS exposure at physiological concentrations.

- Comparison : Controls (untreated or scrambled peptides).

- Outcome : Quantify hormone secretion (e.g., insulin) via ELISA or transcriptional activity via qPCR. Hypothesis example: “GSS modulates insulin secretion via peptide fragment mimicry in pancreatic β-cells” .

Q. What are the ethical and methodological challenges in designing GSS-related in vivo studies?

Ethical: Justify animal use via 3Rs (Replacement, Reduction, Refinement) principles. For human trials, ensure informed consent if studying GSS metabolites. Methodological: Address interspecies variability (e.g., rodent vs. human peptidase expression) by cross-validating findings with ex vivo human tissue models .

Methodological Guidance

Q. How to design a robust literature review on GSS’s biological roles?

Combine PubMed/Google Scholar searches with MeSH terms (e.g., “tripeptides/metabolism” AND “hydrolysis resistance”). Use backward/forward citation tracking in Web of Science. Critically appraise sources using AMSTAR-2 for systematic reviews, prioritizing studies with transparent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.